5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione
Overview
Description
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C11H18O2S and a molecular weight of 214.32 g/mol This compound is characterized by the presence of a cyclohexane ring substituted with an ethylthio group and a propyl group at the 5-position, and two keto groups at the 1 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves multiple steps :
Starting Material: The synthesis begins with butenal (crotonaldehyde) as the starting material.
Formation of Intermediate: Butenal reacts with ethanethiol in the presence of a tertiary amine catalyst to form 3-ethylthiobutanal.
Cyclization: The intermediate 3-ethylthiobutanal is then reacted with ethyl acetoacetate and sodium ethoxide in ethanol under reflux conditions for 18 hours to form 6-ethylthio-3-hepten-2-one.
Final Product: The final step involves the reaction of 6-ethylthio-3-hepten-2-one with dimethyl malonate, followed by cyclization to form 4-carbonyl ethoxy-5-(2-(ethylthio)propyl)-1,3-cyclohexanedione.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of the process to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ethylthio group and keto groups play a crucial role in its reactivity and interactions with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-(Ethylthio)propyl)-2-propionyl-1,3-cyclohexanedione
- 1,3-Cyclohexanedione, 5-(2-(ethylthio)propyl)-2-(1-oxopropyl)-
Uniqueness
5-(2-(Ethylthio)propyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both ethylthio and keto groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
87476-15-1 |
---|---|
Molecular Formula |
C11H18O2S |
Molecular Weight |
214.33 g/mol |
IUPAC Name |
5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H18O2S/c1-3-14-8(2)4-9-5-10(12)7-11(13)6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
LOCUWOGARRGULQ-UHFFFAOYSA-N |
SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
Canonical SMILES |
CCSC(C)CC1CC(=O)CC(=O)C1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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